molecular formula C18H12N2O2 B1322569 2-(1H-indol-3-yl)quinoline-4-carboxylic acid CAS No. 89391-04-8

2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Cat. No. B1322569
CAS RN: 89391-04-8
M. Wt: 288.3 g/mol
InChI Key: DASAQOOBWVAYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1H-indol-3-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H12N2O2 . It is a derivative of 4-Quinolinecarboxylic (cinchoninic) acid . It has been studied for its potential biological activities .


Synthesis Analysis

The compound has been synthesized through the Pfitzinger quinoline approach . This method involves the reaction of isatin (an indole derivative) with isocyanides in the presence of a base to yield quinoline derivatives .


Molecular Structure Analysis

The molecular structure of “2-(1H-indol-3-yl)quinoline-4-carboxylic acid” consists of an indole ring attached to a quinoline ring via a single bond . The carboxylic acid group is attached to the 4-position of the quinoline ring .

Scientific Research Applications

Antimicrobial Activity

2-(1H-indol-3-yl)quinoline-4-carboxylic acid: derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis . The structural and functional relationships of these derivatives contribute to their effectiveness in combating bacterial diseases that are increasingly resistant to antibiotics .

Antiproliferative Effects

Some derivatives of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid have demonstrated significant antiproliferative activities against various cancer cell lines. This suggests their potential use in cancer therapy, particularly in targeting rapidly dividing cells .

Molecular Docking Studies

The synthesized derivatives have been assessed through molecular docking to determine their ability to bind to long RSH (RelA/SpoT homolog) proteins. This is crucial for understanding their mechanism of action, especially in the context of mycobacterial and streptococcal (p)ppGpp synthetase structures .

Cytotoxic Activity

Certain compounds within this class have been studied for their cytotoxic activity. This research is important for the development of new therapeutic agents that can selectively kill cancer cells without harming healthy cells .

Biological Potential in Pharmacology

Indole derivatives, including 2-(1H-indol-3-yl)quinoline-4-carboxylic acid , possess a wide range of biological activities. They have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes them of great interest for the development of new pharmaceuticals .

Bioactive Compound Synthesis

The indole nucleus is a key component in many bioactive compounds. The addition of the indole nucleus to medicinal compounds enhances their pharmacological profile, making 2-(1H-indol-3-yl)quinoline-4-carboxylic acid a valuable compound for the synthesis of biologically active molecules .

Future Directions

Future research could focus on further elucidating the biological activities of “2-(1H-indol-3-yl)quinoline-4-carboxylic acid” and its derivatives. This could include studies on its potential anticancer properties , as well as investigations into its synthesis and chemical reactions .

properties

IUPAC Name

2-(1H-indol-3-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-18(22)13-9-17(20-16-8-4-2-5-11(13)16)14-10-19-15-7-3-1-6-12(14)15/h1-10,19H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASAQOOBWVAYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4C(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626967
Record name 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89391-04-8
Record name 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 10 mL pear-shaped flask was added 2-(N-Boc-3-indolyl)-4-quinolinecarboxylic acid or ester (1 mmol) and 3 mL of a 50% mixture of TFA and DCM. The reaction mixture was stirred for 30 min at 20° C. The solvent was removed under reduced pressure and the residual solid lyophilized to give 2-(3-indolyl)-4-quinolinecarboxylic acid or ester (95-100% yield).
Name
2-(N-Boc-3-indolyl)-4-quinolinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
95%

Synthesis routes and methods II

Procedure details

To a 3 mL plastic tube fitted with a frit containing 50 mg of resin-bound 2-(3-indolyl)quinoline-4-carboxylate (0.035 mmol) was added 1 mL of a 50% mixture of TFA and DCM. The reaction mixture was agitated on an orbital shaker for 30 min. The mixture was filtered and the resin washed with DCM (3×3 mL). The organic solutions were combined and evaporated by a stream of nitrogen. The residual solid was lyophilized to give 2-(3-indolyl)quinoline-4-carboxylic acid or amide (80-100% yield).
Name
2-(3-indolyl)quinoline-4-carboxylate
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-3-yl)quinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(1H-indol-3-yl)quinoline-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(1H-indol-3-yl)quinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(1H-indol-3-yl)quinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.